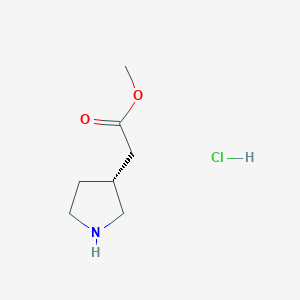

METHYL (R)-PYRROLIDINE-3-ACETATE HCL

Description

The exact mass of the compound (r)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6-2-3-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVXNHFLFAPGGA-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736646 | |

| Record name | Methyl [(3R)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024038-31-0 | |

| Record name | 3-Pyrrolidineacetic acid, methyl ester, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024038-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl [(3R)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (r)-pyrrolidine-3-acetateHCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Chiral Building Block

An In-Depth Technical Guide to METHYL (R)-PYRROLIDINE-3-ACETATE HCL (CAS: 1024038-31-0)

In the landscape of modern drug discovery, the pursuit of molecular complexity and stereochemical precision is paramount. Chiral scaffolds that offer three-dimensional diversity are indispensable tools for medicinal chemists. METHYL (R)-PYRROLIDINE-3-ACETATE HYDROCHLORIDE is one such critical building block. As a derivative of the pyrrolidine ring, a scaffold present in numerous FDA-approved drugs, its value is well-established.[1] The five-membered, non-planar pyrrolidine ring allows for an efficient exploration of pharmacophore space, a key advantage in designing molecules with high target specificity and novel intellectual property.[2][3]

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, analytical validation, and application. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile intermediate.

Core Physicochemical and Structural Properties

The foundational properties of a starting material dictate its handling, reaction compatibility, and analytical strategy. This compound is a white, water-soluble solid, properties conferred by its ionic hydrochloride salt form.[4] The defining feature of this molecule is its fixed (R)-stereocenter at the 3-position of the pyrrolidine ring. This chirality is crucial, as biological targets such as enzymes and receptors are inherently chiral, and stereoisomers often exhibit dramatically different pharmacological activities.[2][3]

| Property | Value | Source |

| CAS Number | 1024038-31-0 | [5][6][7] |

| Molecular Formula | C₇H₁₄ClNO₂ | [5][7][8] |

| Molecular Weight | 179.64 g/mol | [5][7] |

| IUPAC Name | methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride | [5][7] |

| Appearance | White Solid | [4] |

| Solubility | Soluble in water | [4] |

| Purity (Typical) | ≥97-98% | [7][9] |

| Canonical SMILES | COC(=O)C[C@H]1CCNC1.Cl | [7] |

Synthesis and Stereochemical Control

The synthesis of chiral molecules like this compound demands rigorous control over stereochemistry. The primary utility of this compound is to introduce a specific 3D architecture into a target molecule; therefore, its own stereochemical purity is non-negotiable. The pyrrolidine core is often derived from readily available chiral pool starting materials like (R)-proline or its derivatives.[10] The final step in the preparation of the title compound is typically the reaction of its free-base form with hydrochloric acid.[4]

Logical Workflow for Synthesis & Purification

The following diagram illustrates a generalized workflow, emphasizing the critical transition from a protected intermediate to the final, stable hydrochloride salt. The choice of a protecting group (e.g., Boc) is strategic, as it allows for chemical manipulations on other parts of the molecule without affecting the pyrrolidine nitrogen, and its removal is typically high-yielding and clean.

Caption: Generalized synthetic workflow for the final salt formation.

Experimental Protocol: N-Boc Deprotection and HCl Salt Formation

This protocol describes a robust and self-validating method for preparing the title compound from its N-Boc protected precursor. The validation comes from the physical state change (precipitation) and subsequent analytical confirmation.

-

Reaction Setup: In a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1 equivalent of N-Boc-methyl (R)-pyrrolidine-3-acetate in anhydrous 1,4-dioxane (approx. 5-10 mL per gram of starting material).

-

Acid Addition: Cool the solution to 0°C using an ice-water bath. To this stirred solution, slowly add a solution of 4M HCl in 1,4-dioxane (1.5 to 2.0 equivalents) dropwise via a syringe.

-

Causality Insight: The use of anhydrous solvent and a pre-prepared HCl solution prevents the introduction of water, which could potentially hydrolyze the methyl ester. The excess acid ensures complete deprotection and salt formation.

-

-

Reaction & Precipitation: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate is a visual indicator of successful salt formation.

-

Product Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether or other non-polar solvent to remove any non-polar impurities and residual dioxane.

-

Causality Insight: The product is an ionic salt and is insoluble in non-polar solvents, making this an effective purification step.

-

-

Drying: Dry the white solid under high vacuum at room temperature to a constant weight.

-

Characterization: Proceed with analytical characterization (e.g., NMR, HPLC, melting point) to confirm identity and purity.

Analytical Characterization for Quality Assurance

Trustworthiness in a chemical reagent stems from rigorous analytical validation. For a chiral building block, this validation must confirm not only chemical identity and purity but also stereochemical integrity. A multi-technique approach is essential.

Analytical Workflow for Quality Control

This workflow ensures that a batch of this compound meets the stringent requirements for use in pharmaceutical synthesis. Each step provides a layer of validation.

Caption: A self-validating workflow for analytical quality control.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a standard method for assessing the purity of the hydrochloride salt.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Causality Insight: The compound lacks a strong chromophore, so detection at a low wavelength (210 nm) is necessary to see the ester carbonyl and amine functionality. TFA is used as an ion-pairing agent to improve peak shape for the amine.

-

-

Procedure:

-

Sample Preparation: Accurately prepare a sample solution of ~1 mg/mL in water or a water/acetonitrile mixture.

-

Injection: Inject 10 µL of the sample onto the column.

-

Data Analysis: Record the chromatogram. The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. The retention time serves as an identifier when compared against a reference standard.

-

Applications in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs across various therapeutic areas.[1] Its non-planar, sp³-rich character provides a 3D exit vector for substituents, which is highly advantageous for optimizing binding interactions with complex protein targets.[2]

This compound is a valuable intermediate because it provides this core scaffold with a reactive handle (the methyl ester) at a defined stereocenter. This allows for its incorporation into larger molecules through amide bond formation, reduction to the corresponding alcohol, or other ester manipulations. It has been identified as a reagent for the synthesis of kinase inhibitors (e.g., ERK1/2 inhibitors).[11]

| Drug Class / Example | Significance of the Pyrrolidine Moiety |

| DPP-IV Inhibitors (e.g., PF-734200) | The pyrrolidine ring is crucial for binding to the active site of the dipeptidyl peptidase-4 enzyme.[1] |

| k-Opioid Agonists (e.g., Asimadoline) | Provides a rigid scaffold to correctly orient pharmacophoric elements for receptor interaction.[1] |

| Anticholinergic Agents (e.g., Procyclidine) | The nitrogen-containing ring is a key feature for interaction with muscarinic receptors.[1] |

| ACE Inhibitors (e.g., Captopril) | While derived from proline, Captopril showcases the foundational importance of the pyrrolidine core in major drug classes.[10] |

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as an irritant.

| Hazard Class | GHS Statement |

| Skin Irritation | H315: Causes skin irritation[5][7] |

| Eye Irritation | H319: Causes serious eye irritation[5][7] |

| Respiratory Irritation | H335: May cause respiratory irritation[5][7] |

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid direct contact with skin and eyes.[4] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[4][12] Keep away from sources of ignition and strong oxidizing agents.[4][13]

References

-

Methyl (R)-pyrrolidin-3-yl-acetate HCl - ChemBK. (2024). ChemBK. [Link]

-

Methyl (R)-pyrrolidine-3-acetate hydrochloride. PubChem. [Link]

-

Methyl pyrrolidine-3-carboxylate hydrochloride. PubChem. [Link]

-

Pyrrolidine, n-methyl-, hydrochloride. NIST WebBook. [Link]

-

methyl 2-(pyrrolidin-3-yl)acetate hydrochloride. iChemical. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

This compound. ChemBK. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl (R)-pyrrolidin-3-yl-acetate HCl/(R)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, CAS No. 1024038-31-0 - iChemical [ichemical.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chembk.com [chembk.com]

- 9. (R)-Methyl pyrrolidine-3-carboxylate hydrochloride 97% | CAS: 874964-22-4 | AChemBlock [achemblock.com]

- 10. mdpi.com [mdpi.com]

- 11. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 12. uwaterloo.ca [uwaterloo.ca]

- 13. fishersci.com [fishersci.com]

METHYL (R)-PYRROLIDINE-3-ACETATE HCL: A Comprehensive Technical Guide for Advanced Research

Introduction: METHYL (R)-PYRROLIDINE-3-ACETATE HYDROCHLORIDE, a chiral pyrrolidine derivative, is a key building block in modern medicinal chemistry. Its rigid, stereochemically defined structure provides an excellent scaffold for designing and synthesizing complex, biologically active molecules. This guide offers an in-depth exploration of its physicochemical characteristics, analytical methodologies, and significance for researchers, scientists, and drug development professionals. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of chiral pyrrolidine intermediates in pharmaceutical development.

Core Physicochemical Characteristics

Understanding the fundamental physicochemical properties of METHYL (R)-PYRROLIDINE-3-ACETATE HCL is paramount for its effective application in research and development. While comprehensive experimental data for this specific compound is not extensively published, we can infer some properties based on its structure and available information for similar compounds.

| Property | Value | Source/Comment |

| CAS Number | 1024038-31-0 | [1][2] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 179.64 g/mol | [1][2] |

| Appearance | White solid | [2] |

| Solubility | Soluble in water | [2] |

| Melting Point | Data not available | A definitive experimental value is not publicly available. |

| pKa | Data not available | The pyrrolidine nitrogen is basic; the pKa of the conjugate acid is expected to be in the range of 9-11. |

| logP | Data not available | As a hydrochloride salt, the logP is expected to be low, indicating hydrophilicity. |

Synthesis and Structural Elucidation

The primary route to this compound involves the esterification of (R)-pyrrolidine-3-acetic acid followed by salt formation with hydrochloric acid.

General Synthesis Pathway

A common synthetic approach involves the reaction of N-Boc-(R)-pyrrolidine-3-acetic acid with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. Subsequent deprotection of the Boc group under acidic conditions, followed by treatment with hydrochloric acid, yields the desired hydrochloride salt.

A more direct method is the Fischer esterification of (R)-pyrrolidine-3-acetic acid in methanol with a strong acid catalyst, such as hydrogen chloride gas or thionyl chloride.

Caption: General synthesis pathway for this compound.

Spectral Characterization

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.42 (s, 2H): Corresponds to the two protons of the ammonium group (NH₂⁺).

-

δ 3.61 (s, 3H): Represents the three protons of the methyl ester group (-OCH₃).

-

δ 3.27-3.48 (m, 3H), 3.03-3.12 (m, 1H), 2.7-2.8 (m, 1H): These multiplets arise from the protons on the pyrrolidine ring and the methylene group adjacent to the ester.

-

δ 2.47-2.59 (m, 3H), 2.063-2.13 (m, 1H), 1.52-1.57 (m, 1H): These signals correspond to the remaining protons of the pyrrolidine ring.

Analytical Methodologies

Accurate and robust analytical methods are crucial for quality control and characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity of this compound, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often effective for separating chiral amines.

Illustrative HPLC Method Development Workflow:

Caption: A typical workflow for developing a chiral HPLC method.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties. This compound serves as a valuable chiral building block for the synthesis of a wide range of biologically active compounds. Its utility stems from the stereochemically defined center and the reactive ester functionality, which allows for further chemical modifications.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is found in various therapeutic agents. For instance, the related (R)-pyrrolidine-3-carboxylic acid is a known precursor for certain enzyme inhibitors and receptor agonists.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Safety: The compound may be irritating to the skin, eyes, and respiratory tract.[2] It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

Handling: Avoid direct contact with the substance. In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[2]

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. While a comprehensive public database of its experimental physicochemical properties is still developing, its structural features and the general characteristics of pyrrolidine derivatives underscore its importance. This guide provides a foundational understanding for researchers, and further in-house characterization is recommended for specific applications to ensure robust and reproducible results.

References

-

PubChem. Methyl (R)-pyrrolidine-3-acetate hydrochloride. Available from: [Link]

-

ChemBK. Methyl (R)-pyrrolidin-3-yl-acetate HCl. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Structure Elucidation of METHYL (R)-PYRROLIDINE-3-ACETATE HCL

Introduction: The Significance of Stereochemistry in Drug Development

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles.[1] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] Consequently, the unambiguous structural determination of chiral pyrrolidine derivatives, such as METHYL (R)-PYRROLIDINE-3-ACETATE HCL, is a critical step in ensuring the safety and efficacy of potential drug candidates.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound (Molecular Formula: C7H14ClNO2).[3][4] As a chiral compound, both its constitutional isomerism and its absolute configuration must be rigorously established.[3] This document will detail the integrated application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices and the logic of data interpretation will be emphasized, providing researchers, scientists, and drug development professionals with a robust, self-validating methodology.

Foundational Analysis: Confirming Molecular Formula and Functional Groups

The initial phase of structure elucidation focuses on confirming the elemental composition and identifying the key functional groups present in the molecule. This foundational data provides the building blocks for the more detailed connectivity and stereochemical analysis that follows.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition through high-resolution measurements.

Expected Results:

-

Low-Resolution MS: Electrospray ionization (ESI) in positive ion mode is typically employed for a molecule like this compound, which contains a basic nitrogen atom. The expected protonated molecule [M+H]+ for the free base (C7H13NO2) would be observed at a mass-to-charge ratio (m/z) of 144.1.

-

High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for [C7H14NO2]+ is 144.10191. An experimentally determined mass within a few parts per million (ppm) of this value would confirm the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing clues about the molecule's structure.[5][6] Key fragmentation pathways for esters and amines include alpha-cleavage and loss of small neutral molecules.[7] For this compound, characteristic fragments would likely arise from the loss of the methoxy group (-OCH3) or cleavage of the pyrrolidine ring.

Table 1: Predicted Mass Spectrometry Data for METHYL (R)-PYRROLIDINE-3-ACETATE

| Ion Species | Calculated Exact Mass | Expected m/z (Low Res) |

| [C7H14NO2]+ (M+H)+ | 144.10191 | 144.1 |

| [C6H11NO]+ ([M+H]-CH3OH)+ | 113.08351 | 113.1 |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

Expected Vibrational Frequencies: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amine salt, the ester carbonyl group, and C-H bonds.[9][10]

-

N-H Stretch (Ammonium Salt): A broad band in the region of 2700-3000 cm⁻¹ is characteristic of the N-H stretching vibrations of a secondary ammonium hydrochloride.

-

C=O Stretch (Ester): A strong, sharp absorption band between 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region corresponds to the C-O stretching vibration of the ester.

-

C-H Stretch (Aliphatic): Absorption bands in the 2850-2960 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the pyrrolidine ring and the methyl group.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method) [8]

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture to a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Unraveling the Molecular Skeleton: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[11][12] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the atoms.[13]

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin splitting).[14]

Expected ¹H NMR Signals:

-

-OCH₃ (Methyl Ester): A singlet at approximately 3.7 ppm, integrating to 3 protons.

-

-CH₂-COO- (Methylene adjacent to ester): A doublet or doublet of doublets around 2.5-2.7 ppm, integrating to 2 protons.

-

Pyrrolidine Ring Protons: A series of complex multiplets between 1.8 and 3.5 ppm, integrating to a total of 7 protons. The protons on the carbon bearing the acetate side chain (C3) and the protons on the carbons adjacent to the nitrogen (C2 and C5) will be the most deshielded.

-

N-H₂⁺ (Ammonium): A broad signal, the chemical shift of which is dependent on concentration and solvent, integrating to 2 protons.

¹³C NMR and DEPT Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment.[14] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[12]

Table 2: Predicted ¹³C NMR Chemical Shifts for METHYL (R)-PYRROLIDINE-3-ACETATE

| Carbon Atom | Expected Chemical Shift (ppm) | DEPT-135 Signal |

| C=O (Ester) | 170-175 | Absent |

| -OCH₃ (Methyl Ester) | ~52 | Positive |

| C2 & C5 (Pyrrolidine) | 45-55 | Negative |

| C3 (Pyrrolidine) | 35-45 | Positive |

| C4 (Pyrrolidine) | 25-35 | Negative |

| -CH₂-COO- (Methylene) | 30-40 | Negative |

2D NMR Spectroscopy: Establishing Atom Connectivity

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.[15][16]

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.[17] Cross-peaks in the COSY spectrum will reveal the connectivity within the pyrrolidine ring and the acetate side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached.[18] It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are two or three bonds away.[15] This is particularly useful for identifying quaternary carbons (like the ester carbonyl) and for connecting different spin systems, for example, linking the methyl ester protons to the carbonyl carbon.

Experimental Protocol: NMR Spectroscopy [12]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

1D ¹H

-

1D ¹³C

-

DEPT-135

-

2D ¹H-¹H COSY

-

2D ¹H-¹³C HSQC

-

2D ¹H-¹³C HMBC

-

-

Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the spectra systematically to assign all proton and carbon signals and to build up the molecular structure based on the observed correlations.

Diagram: NMR Structure Elucidation Workflow

Caption: Logical workflow for NMR-based structure elucidation.

Determination of Absolute Stereochemistry: Chiral HPLC

While NMR and MS can define the connectivity of a molecule, they generally cannot distinguish between enantiomers. The absolute configuration of the chiral center at the C3 position of the pyrrolidine ring must be confirmed using a chiroptical technique. Chiral HPLC is a powerful method for separating enantiomers and determining the enantiomeric purity of a sample.[19]

Methodology:

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Experimental Protocol: Chiral HPLC [19][20]

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating chiral amines and their derivatives.

-

Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Sample Analysis:

-

Prepare a solution of the this compound sample in the mobile phase.

-

Prepare a solution of the racemic METHYL (±)-PYRROLIDINE-3-ACETATE HCL standard.

-

Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

-

Inject the sample to be analyzed.

-

-

Data Analysis: The enantiomeric purity is determined by comparing the peak area of the desired (R)-enantiomer to the total peak area of both enantiomers. The identity of the (R)-enantiomer peak is confirmed by comparing its retention time to that of a certified reference standard of the pure (R)-enantiomer.

Diagram: Chiral HPLC Separation Principle

Caption: Principle of enantiomeric separation by chiral HPLC.

Conclusion: A Synergistic Approach to Structure Elucidation

The comprehensive structural elucidation of this compound requires a synergistic and logical application of multiple analytical techniques. Mass spectrometry and FTIR spectroscopy provide the initial, foundational data on molecular weight and functional groups. A suite of 1D and 2D NMR experiments is then employed to meticulously piece together the molecular framework and assign the proton and carbon signals. Finally, chiral HPLC is essential to confirm the absolute stereochemistry at the C3 chiral center, a critical parameter for any chiral drug intermediate. By following this integrated and self-validating workflow, researchers can confidently and unambiguously determine the complete structure of this compound, ensuring the quality and integrity of this important building block for pharmaceutical development.

References

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Wölper, C., et al. (2019). Absolute Structure of the Chiral Pyrrolidine Derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a Compound With Low Resonant Scattering. Acta Crystallographica Section C: Structural Chemistry, 75(11), 1448-1453. Retrieved from [Link]

-

ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

ChemBK. (2024). Methyl (R)-pyrrolidin-3-yl-acetate HCl. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (R)-pyrrolidine-3-acetate hydrochloride. Retrieved from [Link]

-

Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

-

IUCr Journals. (n.d.). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Retrieved from [Link]

-

ACS Central Science. (n.d.). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Retrieved from [Link]

-

RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]

-

NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chembk.com [chembk.com]

- 4. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Pyrrolidine(123-75-1) IR Spectrum [chemicalbook.com]

- 10. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. benchchem.com [benchchem.com]

- 13. emerypharma.com [emerypharma.com]

- 14. fiveable.me [fiveable.me]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. youtube.com [youtube.com]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

The Strategic Role of METHYL (R)-PYRROLIDINE-3-ACETATE HCL in Advanced Drug Discovery: A Technical Guide

Introduction: The Pyrrolidine Scaffold's Enduring Legacy in Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique stereochemical and conformational properties.[1] As a saturated heterocycle, its sp³-hybridized carbons allow for a three-dimensional exploration of pharmacophore space that is inaccessible to its aromatic counterpart, pyrrole.[2] This non-planar structure, combined with the presence of multiple potential chiral centers, provides a rigid and versatile scaffold for creating molecules with high target selectivity and optimized pharmacokinetic profiles.[1][3] METHYL (R)-PYRROLIDINE-3-ACETATE HCL (CAS: 1024038-31-0), a chiral derivative, exemplifies the utility of this scaffold, serving as a critical building block for a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical overview of its properties, synthesis, and strategic application in modern drug development.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid that is soluble in water.[4] Its chirality, specifically the (R)-configuration at the 3-position, is a critical feature that dictates its interaction with biological targets.[5]

| Property | Value | Source |

| CAS Number | 1024038-31-0 | [4] |

| Molecular Formula | C₇H₁₄ClNO₂ | [4] |

| Molecular Weight | 179.64 g/mol | [6] |

| Appearance | White to off-white solid | [4] |

| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

| Purity | ≥98% | [6] |

dot graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that hinges on the creation of the chiral pyrrolidine ring and subsequent functionalization. A common and efficient route begins with the N-Boc protected precursor, (R)-N-Boc-3-pyrrolidineacetic acid.

Workflow for the Synthesis of this compound

Experimental Protocol: Synthesis of the N-Boc Protected Precursor

The following protocol outlines the synthesis of (R)-N-Boc-3-pyrrolidineacetic acid, the immediate precursor to the target molecule.

Materials:

-

(R)-3-Cyanopyrrolidine (or other suitable precursor)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Dioxane

-

1N Sodium Hydroxide (NaOH)

-

3N Hydrochloric Acid (HCl)

-

Ether

Procedure:

-

Boc Protection: A solution of the starting pyrrolidine precursor is prepared in a suitable solvent like dioxane and water.[7]

-

To this solution, 1N NaOH is added, followed by the dropwise addition of di-tert-butyl dicarbonate dissolved in dioxane.[7] The reaction is stirred at room temperature for approximately 1.5 hours.

-

Work-up: The reaction mixture is diluted with ether, and the organic phase is washed with 1N NaOH.[7]

-

Acidification and Extraction: The aqueous phase is then acidified to a low pH using 3N HCl.[7]

-

The acidified aqueous phase is extracted multiple times with ether. The combined ether phases are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-N-Boc-3-pyrrolidineacetic acid.[7]

Experimental Protocol: Final Deprotection and Salt Formation

This protocol describes the conversion of the N-Boc protected intermediate to the final hydrochloride salt. This method is adapted from the synthesis of a structurally similar compound, (R)-methyl pyrrolidine-3-carboxylate hydrochloride.

Materials:

-

(R)-N-Boc-3-pyrrolidineacetic acid methyl ester

-

Ethyl Acetate (or Dichloromethane)

-

Hydrogen Chloride (gas or concentrated solution)

Procedure:

-

Dissolution: The N-Boc protected starting material is dissolved in a suitable organic solvent, such as ethyl acetate.[8]

-

Acidification: Hydrogen chloride gas is bubbled through the solution for a short period (e.g., 5 minutes) until the pH of the mixture is below 1.[8] Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.

-

Reaction: The reaction mixture is stirred at room temperature for several hours (e.g., 2 hours) to ensure complete removal of the Boc protecting group.[8] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: The reaction mixture is concentrated under reduced pressure to yield a residue.[8]

-

Purification: The resulting residue is triturated with a non-polar solvent like methyl tert-butyl ether. The solid product is then collected by filtration and dried under vacuum to afford this compound.[8]

Application in Drug Discovery: A Key Building Block for Janus Kinase (JAK) Inhibitors

The unique stereochemistry of this compound makes it a highly valuable intermediate in the synthesis of targeted therapeutics. A prominent application is in the development of Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and certain cancers.[9]

JAKs are intracellular tyrosine kinases that play a critical role in cytokine signaling pathways that drive immune and inflammatory responses.[10] Small molecule inhibitors that target the ATP-binding site of JAKs can modulate these pathways. The design of these inhibitors often relies on specific heterocyclic scaffolds to achieve both potency and selectivity against different JAK isoforms (JAK1, JAK2, JAK3, and TYK2).[9]

Rationale for Use in JAK Inhibitor Synthesis

The pyrrolidine moiety serves as a key structural element that can be modified to interact with specific residues within the kinase binding domain. In the development of next-generation JAK inhibitors, medicinal chemists often modify existing scaffolds, such as that of tofacitinib, to improve selectivity and reduce off-target effects. A series of 3(R)-aminopyrrolidine derivatives were designed as JAK1-selective inhibitors by modifying the (3R,4R)-3-amino-4-methylpiperidine core of tofacitinib.[9] This highlights the strategic importance of the (R)-configuration of the pyrrolidine ring in achieving the desired biological activity. The acetic acid methyl ester group of the title compound provides a reactive handle for further chemical elaboration, allowing for its incorporation into the larger drug molecule through amide bond formation or other coupling reactions.

// Nodes Cytokine [label="Cytokine", fillcolor="#E8F0FE", fontcolor="#4285F4"]; Receptor [label="Cytokine Receptor", fillcolor="#E8F0FE", fontcolor="#4285F4"]; JAK [label="JAK", shape=invhouse, fillcolor="#FCE8E6", fontcolor="#EA4335"]; STAT [label="STAT", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#34A853"]; STAT_P [label="P-STAT", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#34A853"]; Dimer [label="STAT Dimer", shape=diamond, fillcolor="#E6F4EA", fontcolor="#34A853"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Inflammation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="JAK Inhibitor\n(e.g., Tofacitinib Analogue)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Cytokine -> Receptor [label="Binding"]; Receptor -> JAK [label="Activation"]; JAK -> STAT [label="Phosphorylation"]; STAT -> STAT_P; STAT_P -> Dimer [label="Dimerization"]; Dimer -> Nucleus [label="Translocation"]; Nucleus -> Gene; Inhibitor -> JAK [label="Inhibition", color="#EA4335", style=bold, fontcolor="#EA4335"];

// Invisible edges for alignment edge[style=invis]; Cytokine -> STAT; Receptor -> Dimer; } Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Analytical and Quality Control

Ensuring the chemical purity and stereochemical integrity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for determining enantiomeric purity. A common strategy involves using a chiral stationary phase (CSP), such as a Chiralcel OD-H column.[11] For basic compounds like pyrrolidines, the mobile phase often consists of a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine additive like diethylamine to improve peak shape.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity. A predicted ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the pyrrolidine ring protons and the methyl ester group.

-

Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight of the compound.

Safety and Handling

This compound is classified as an irritant.[13]

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[4] The compound should be handled in a well-ventilated area or a fume hood.[6] It should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its defined stereochemistry and versatile functionality provide a reliable starting point for the synthesis of complex, high-value pharmaceutical agents. The application of this building block in the development of selective JAK inhibitors underscores the enduring importance of the pyrrolidine scaffold in addressing challenging therapeutic targets. As the demand for more specific and effective drugs continues to grow, the role of chiral building blocks like this compound will undoubtedly become even more critical in the future of drug discovery.

References

-

Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025). ResearchGate. Retrieved from [Link]

-

Methyl (R)-pyrrolidin-3-yl-acetate HCl. (2024). ChemBK. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]

-

Methyl (R)-pyrrolidine-3-acetate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. (2022). PubMed. Retrieved from [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2021). PubMed Central. Retrieved from [Link]

-

Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. (2018). PubMed. Retrieved from [Link]

-

Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. Retrieved from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). LCGC International. Retrieved from [Link]

-

(R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. (2019). LookChem. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PubMed Central. Retrieved from [Link]

- Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. (2007). Google Patents.

-

Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (2017). ACS Publications. Retrieved from [Link]

Sources

- 1. This compound | 1024038-31-0 | ZQB03831 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]

- 8. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 9. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Characterization of METHYL (R)-PYRROLIDINE-3-ACETATE HCL: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for METHYL (R)-PYRROLIDINE-3-ACETATE HYDROCHLORIDE, a key chiral building block in contemporary drug discovery and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the precise characterization of its derivatives is paramount for ensuring the integrity of research and the quality of pharmaceutical intermediates.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction to METHYL (R)-PYRROLIDINE-3-ACETATE HCL

This compound is a chiral organic compound widely utilized in the synthesis of complex molecules with therapeutic potential. Its defined stereochemistry at the C3 position of the pyrrolidine ring makes it a valuable precursor for creating enantiomerically pure pharmaceuticals. Accurate spectral analysis is the cornerstone of its quality control, ensuring structural integrity and stereochemical purity.

Compound Identification:

| Parameter | Value | Source |

| Chemical Name | methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride | [3] |

| CAS Number | 1024038-31-0 | [3][4][5] |

| Molecular Formula | C₇H₁₄ClNO₂ | [3][6][7] |

| Molecular Weight | 179.64 g/mol | [3] |

Below is the chemical structure of this compound, which will be referenced throughout the spectral analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a chiral molecule like this compound, NMR confirms the connectivity of atoms and can provide information about the stereochemistry.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments. While experimental data is not widely published, a predicted ¹H NMR spectrum provides valuable insight.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.42 | s | 2H | NH₂⁺ |

| 3.61 | s | 3H | O-CH₃ |

| 3.27-3.48 | m | 3H | Pyrrolidine Ring CH₂ |

| 3.14-3.25 | m | 1H | Pyrrolidine Ring CH |

| 3.03-3.12 | m | 1H | Pyrrolidine Ring CH |

| 2.70-2.80 | m | 1H | Pyrrolidine Ring CH |

| 2.47-2.59 | am | 3H | Acetate CH₂ & Pyrrolidine CH |

| 2.06-2.13 | m | 1H | Pyrrolidine Ring CH₂ |

| 1.52-1.57 | m | 1H | Pyrrolidine Ring CH₂ |

Data is predicted and should be used as a reference.

Experimental Protocol (Typical):

A sample of this compound would be dissolved in a deuterated solvent, typically Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. The use of D₂O would result in the exchange of the acidic NH₂⁺ protons, causing their signal to disappear from the spectrum.

Interpretation:

-

The downfield signal around 9.42 ppm is characteristic of the acidic protons of the ammonium hydrochloride.

-

The singlet at 3.61 ppm is indicative of the three equivalent protons of the methyl ester group.

-

The complex multiplets between 1.5 and 3.5 ppm correspond to the seven protons of the pyrrolidine ring and the adjacent methylene group of the acetate moiety. The diastereotopic nature of the protons on the pyrrolidine ring contributes to the complexity of these signals.

¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Ester) |

| ~52 | O-CH₃ |

| ~45-55 | Pyrrolidine Ring CH₂ (adjacent to N) |

| ~35-45 | Pyrrolidine Ring CH |

| ~30-40 | Acetate CH₂ |

| ~25-35 | Pyrrolidine Ring CH₂ |

Data is predicted based on typical chemical shifts for similar structures.

Experimental Protocol (Typical):

The sample would be prepared as for ¹H NMR. A ¹³C NMR spectrum would be acquired on a 100 MHz or higher spectrometer, often with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon.

Interpretation:

-

The most downfield signal will be the carbonyl carbon of the ester group.

-

The methoxy carbon will appear around 52 ppm.

-

The carbons of the pyrrolidine ring and the acetate methylene will resonate in the aliphatic region of the spectrum. The specific shifts will be influenced by their proximity to the nitrogen atom and the stereocenter.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 2400-2800 | Broad, Strong | N-H Stretch (Ammonium Salt) |

| 1730-1750 | Strong | C=O Stretch (Ester) |

| 1000-1300 | Strong | C-O Stretch (Ester) |

| 2850-2960 | Medium | C-H Stretch (Aliphatic) |

Experimental Protocol (Typical):

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is recorded and subtracted from the sample spectrum.

Interpretation:

-

A very broad and strong absorption in the 2400-2800 cm⁻¹ region is a hallmark of the N-H stretching vibration in an ammonium salt.

-

The strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester functional group.

-

The presence of a strong band in the 1000-1300 cm⁻¹ region corresponds to the C-O stretching vibration of the ester.

-

Absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 144.1025 | [M+H]⁺ of the free base (C₇H₁₄NO₂) |

| 179.0713 | [M]⁺ of the intact hydrochloride salt (less common) |

Experimental Protocol (Typical):

A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it usually results in the observation of the protonated molecule of the free base with minimal fragmentation.

Interpretation:

The primary ion expected in the positive ion mode ESI mass spectrum would be the protonated free base at an m/z of approximately 144.1025. This corresponds to the molecular formula C₇H₁₄NO₂⁺. The chloride ion would not be observed in the positive ion spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ion, providing further confidence in the compound's identity.

Caption: The integrated role of different spectroscopic techniques.

Conclusion

The comprehensive spectral analysis of this compound is essential for its application in research and development. This guide provides a detailed overview of the expected NMR, IR, and MS data, along with typical experimental protocols and interpretations. While a complete set of publicly available experimental data is limited, the information presented here, based on predictions and data from analogous structures, serves as a robust reference for scientists working with this important chiral building block. For definitive structural confirmation, it is always recommended to acquire experimental data on the specific batch of the compound being used.

References

-

PubChem. Methyl (R)-pyrrolidine-3-acetate hydrochloride. [Link]

-

ChemBK. This compound. [Link]

-

CORE. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. [Link]

-

MDPI. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. [Link]

-

ChemBK. Methyl (R)-pyrrolidin-3-yl-acetate HCl. [Link]

- Google Patents.

-

Google Patents. United States Patent Office. [Link]

- Google Patents.

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. [Link]

-

PubChem. Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride. [Link]

-

Google Patents. W O 2019/106004 Al. [Link]

-

ResearchGate. (Acetylacetonato-κO,O′)aqua[salicylaldehyde nicotinoylhydrazonato(2−)-κO,N,O′]manganese(III). [Link]

-

National Library of Medicine. Toxicological profile for mercury. [Link]

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1024038-31-0 | (R)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 5. chembk.com [chembk.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | 1024038-31-0 | ZQB03831 [biosynth.com]

An In-depth Technical Guide to the Solubility and Stability of METHYL (R)-PYRROLIDINE-3-ACETATE HCL

Introduction

METHYL (R)-PYRROLIDINE-3-ACETATE HCL is a chiral organic compound featuring a pyrrolidine ring, a methyl ester, and a hydrochloride salt.[1][2][3] With the chemical formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol , it typically presents as a white solid.[1][2][3][4] This molecule is of significant interest to researchers in drug discovery and development, primarily for its role as a versatile chiral building block in the synthesis of complex pharmaceutical intermediates.[2] The pyrrolidine scaffold is a common motif in numerous natural alkaloids and synthetic drugs.[5] Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective handling, formulation, and application in synthetic chemistry.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its assessment. The information herein is intended to empower researchers, scientists, and drug development professionals to confidently utilize this compound in their work.

Part 1: Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, from reaction kinetics to formulation development. As a hydrochloride salt, this compound is anticipated to exhibit good solubility in polar protic solvents, particularly water.[2] Its solubility in a broader range of organic solvents will be influenced by the interplay between the polar pyrrolidine ring and the more lipophilic methyl acetate moiety.

Anticipated Solubility in Common Laboratory Solvents

Table 1: Predicted Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Highly Soluble[2] | The hydrochloride salt readily dissociates in water, and the pyrrolidine nitrogen can engage in hydrogen bonding. |

| Methanol | Soluble | The polarity and hydrogen bonding capacity of methanol facilitate the dissolution of the salt. | |

| Ethanol | Moderately Soluble | Lower polarity compared to methanol may result in slightly reduced solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO can effectively solvate the ionic and polar groups of the molecule. |

| Acetonitrile (ACN) | Sparingly Soluble | Lower polarity than DMSO, may be less effective at solvating the hydrochloride salt. | |

| Acetone | Sparingly to Insoluble | The moderate polarity of acetone may not be sufficient to overcome the lattice energy of the salt. | |

| Non-Polar | Dichloromethane (DCM) | Insoluble | The non-polar nature of DCM is not conducive to solvating the charged and polar functional groups. |

| Toluene | Insoluble | As a non-polar aromatic hydrocarbon, toluene is a poor solvent for polar salts. | |

| Diethyl Ether | Insoluble | The low polarity and inability to donate hydrogen bonds make it a poor solvent for this compound. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, clear glass vial. The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same temperature to permit the sedimentation of the excess solid.

-

Alternatively, centrifuge the vial to accelerate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

-

Diagram 1: Workflow for Solubility Determination

Caption: Shake-flask method workflow.

Part 2: Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products.[6][10][11] Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to elucidate its intrinsic stability and degradation pathways.[6][10][11][12]

The primary liabilities for this molecule are the ester and the pyrrolidine ring. The ester is susceptible to hydrolysis under both acidic and basic conditions, while the cyclic amine may be prone to oxidation.[13][14][15][16]

Key Degradation Pathways

-

Hydrolytic Degradation: The ester functional group is the most probable site of hydrolytic cleavage.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form (R)-pyrrolidine-3-acetic acid and methanol. This reaction is typically reversible.[15]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will undergo irreversible hydrolysis to yield the carboxylate salt of (R)-pyrrolidine-3-acetic acid and methanol.[14]

-

-

Oxidative Degradation: The pyrrolidine ring, being a secondary amine, can be susceptible to oxidation.[13][17] Potential oxidation products could include N-oxides or ring-opened species. The presence of trace metals can catalyze oxidative degradation.[18]

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The pyrrolidine ring itself can be subject to pyrolysis, leading to complex degradation products.[19][20]

-

Photolytic Degradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly if there are any chromophores present or if photosensitive impurities exist.[21][22][23]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chembk.com [chembk.com]

- 3. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1024038-31-0 | ZQB03831 [biosynth.com]

- 5. rua.ua.es [rua.ua.es]

- 6. ajpsonline.com [ajpsonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. chiral-labs.com [chiral-labs.com]

- 13. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lubesngreases.com [lubesngreases.com]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Photoelectron spectroscopic study of the thermal decomposition of 2-pyrrolidinone and 2-pyrrolidinethione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 22. ema.europa.eu [ema.europa.eu]

- 23. youtube.com [youtube.com]

The Strategic Synthesis and Application of METHYL (R)-PYRROLIDINE-3-ACETATE HCL: A Chiral Building Block in Modern Drug Discovery

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its conformational rigidity, stereochemical complexity, and ability to impart favorable pharmacokinetic properties to drug candidates.[1] Within the vast landscape of pyrrolidine-based building blocks, METHYL (R)-PYRROLIDINE-3-ACETATE HCL (CAS No. 1024038-31-0) has emerged as a critical chiral intermediate in the synthesis of numerous biologically active molecules.[2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and application of this versatile compound, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases.

The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered saturated nitrogen heterocycle of the pyrrolidine ring offers a unique three-dimensional architecture that is highly sought after in drug design.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of pyrrolidine allow for the precise spatial arrangement of substituents, enabling optimal interactions with biological targets.[1] The inherent chirality of many pyrrolidine derivatives, such as this compound, provides a powerful tool for developing stereospecific drugs with improved efficacy and reduced off-target effects.[1]

Retrosynthetic Analysis and Strategic Synthesis

The synthesis of this compound is a multi-step process that leverages the principles of chiral pool synthesis, starting from a readily available, enantiomerically pure precursor. The most logical and widely employed starting material is (R)-pyrrolidine-3-carboxylic acid, a derivative of the naturally occurring amino acid proline.[4][5]

The overall synthetic strategy involves three key transformations:

-

N-Protection: The secondary amine of the pyrrolidine ring must be protected to prevent unwanted side reactions during the subsequent esterification of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[6]

-

Esterification: The carboxylic acid moiety is converted to its methyl ester. This transformation enhances the lipophilicity of the molecule and can be a crucial step for subsequent coupling reactions in a drug synthesis workflow.[7]

-

Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt. The hydrochloride salt improves the stability and handling of the final compound, which is a white solid soluble in water.[2]

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous compounds and represent a robust and reproducible pathway to this compound.

Step 1: Synthesis of (R)-N-Boc-3-pyrrolidineacetic acid

This initial step involves the protection of the secondary amine of (R)-pyrrolidine-3-acetic acid with a tert-butyloxycarbonyl (Boc) group.

Protocol:

-

Dissolve (R)-pyrrolidine-3-acetic acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide.[8]

-

To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise at room temperature.[8]

-

Stir the reaction mixture vigorously for 1.5-3 hours, monitoring the progress by thin-layer chromatography (TLC).[8]

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like diethyl ether and wash with aqueous NaOH.[8]

-

Acidify the aqueous phase with 3N HCl and extract the product into diethyl ether.[8]

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-N-Boc-3-pyrrolidineacetic acid.[8]

Step 2: Synthesis of N-Boc-methyl (R)-pyrrolidine-3-acetate

The carboxylic acid of the N-protected intermediate is then esterified to the corresponding methyl ester.

Protocol:

-

Dissolve (R)-N-Boc-3-pyrrolidineacetic acid in anhydrous methanol.

-

Cool the solution in an ice bath and slowly add a reagent such as thionyl chloride or employ a milder esterification method like using trimethylsilyldiazomethane. For a robust and scalable method, thionyl chloride is effective.[9]

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess reagent.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain N-Boc-methyl (R)-pyrrolidine-3-acetate.

Step 3: Synthesis of this compound

The final step is the deprotection of the N-Boc group and the formation of the hydrochloride salt.

Protocol:

-

Dissolve N-Boc-methyl (R)-pyrrolidine-3-acetate in an anhydrous solvent such as 1,4-dioxane or ethyl acetate.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in dioxane (typically 4M).[6]

-

Stir the reaction mixture at room temperature for 2-4 hours. The product will often precipitate as the hydrochloride salt.[6]

-

Monitor the reaction for the complete consumption of the starting material by TLC.

-

Collect the precipitated solid by filtration and wash with cold diethyl ether to remove any non-polar impurities.[6]

-

Dry the solid under vacuum to yield this compound as a white to off-white solid.[10]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 1024038-31-0 | [11] |

| Molecular Formula | C₇H₁₄ClNO₂ | [11] |

| Molecular Weight | 179.64 g/mol | [11] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water | [2] |

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): δ 1.52-1.57 (m, 1H), 2.06-2.13 (m, 1H), 2.47-2.59 (m, 3H), 2.7-2.8 (m, 1H), 3.03-3.12 (m, 1H), 3.14-3.25 (m, 1H), 3.27-3.48 (m, 3H), 3.62 (s, 3H), 9.35 (br s, 1H), 9.75 (br s, 1H).

Application in Drug Discovery: A Key Intermediate for JAK Inhibitors

This compound has proven to be a valuable building block in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases such as rheumatoid arthritis and psoriasis.[12][13] One of the most prominent examples is its use in the synthesis of Tofacitinib and its analogs.[4][14][15]